An In-depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid
An In-depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid
CAS Number: 1217741-88-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring a furan moiety, offers novel opportunities for the development of therapeutic peptides with enhanced biological activity.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1]
This guide provides a comprehensive overview of the properties, synthesis, and applications of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, designed to be a valuable resource for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is presented in the table below.
| Property | Value |
| CAS Number | 1217741-88-2[1] |
| Molecular Formula | C₂₂H₁₉NO₅[1] |
| Molecular Weight | 377.4 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 177-182 °C[1] |
| Optical Rotation | [a]D25 = -51 ± 2º (c=1 in DMF)[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Solubility | Soluble in organic solvents such as DMF |
| Storage | Store at 0-8 °C[1] |
Synthesis of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
A plausible synthetic route could involve a Mannich-type reaction or a Strecker synthesis, followed by Fmoc protection. A generalized workflow is illustrated below.
Caption: Conceptual workflow for the synthesis of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid.
Representative Experimental Protocol:
This is a representative protocol and may require optimization.
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Synthesis of (S)-3-amino-3-(2-furyl)-propionic acid: This step can be achieved through various asymmetric synthesis methods. One approach is the use of a chiral auxiliary or a chiral catalyst in a reaction involving furfural, a malonic acid derivative, and an ammonia source.
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Fmoc Protection:
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Dissolve (S)-3-amino-3-(2-furyl)-propionic acid in an aqueous solution of a suitable base, such as sodium bicarbonate.
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Cool the solution in an ice bath.
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Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent (e.g., dioxane or acetone) dropwise while maintaining the temperature and pH.
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Stir the reaction mixture for several hours at room temperature.
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Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system to obtain pure Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid.
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Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain on a solid support (resin). The furan moiety can introduce unique conformational constraints or act as a pharmacophore in the final peptide.
The general cycle of Fmoc-SPPS is depicted in the following diagram:
Caption: General workflow of an Fmoc-SPPS cycle incorporating the title compound.
Detailed Experimental Protocol for a Single Coupling Cycle:
This protocol assumes a manual synthesis on a 0.1 mmol scale.
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Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 5-10 minutes.
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Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Activation and Coupling:
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In a separate vial, dissolve Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (e.g., 4 equivalents) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3.9 equivalents) in DMF.
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Add N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents) to the amino acid solution and vortex briefly.
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Immediately add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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To confirm the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.
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Washing:
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Drain the coupling solution from the resin.
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Wash the resin thoroughly with DMF (5-7 times).
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This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Analytical Characterization
The identity and purity of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the furan ring, the propionic acid backbone, and the fluorenyl and methoxy groups of the Fmoc protecting group.
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¹³C NMR: The carbon NMR spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of Fmoc-amino acids. A typical analysis would involve a C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA). The purity is generally expected to be ≥ 98%.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 378.4.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is not widely available, general precautions for handling similar chemical compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a valuable and versatile building block for peptide chemists and drug development professionals. Its unique furan-containing structure provides an avenue for creating novel peptides with potentially enhanced biological properties. A thorough understanding of its properties, handling, and application in SPPS is essential for its successful utilization in research and development.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F. (2004). Solid-phase synthesis: a practical guide. CRC press.
